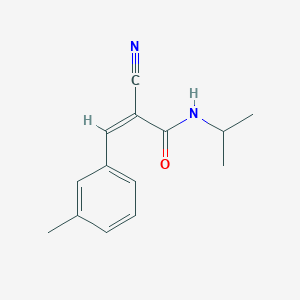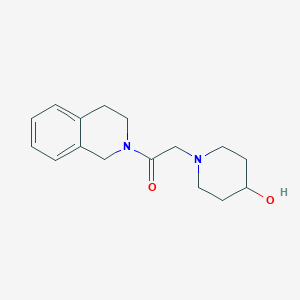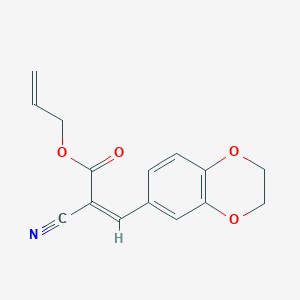![molecular formula C15H19N3O B7480204 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol, also known as PZM21, is a synthetic compound that belongs to the class of opioids. This compound was developed by a team of researchers at the University of California, San Francisco, and it has gained significant attention in the scientific community due to its potential as a painkiller with reduced side effects.
Mécanisme D'action
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol works by binding to the mu opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. However, unlike traditional opioids, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol does not activate a signaling pathway that leads to the side effects associated with these drugs. Instead, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol activates a different signaling pathway that is responsible for its analgesic effects.
Biochemical and Physiological Effects:
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has been found to be effective in reducing pain in animal models. It has also been found to reduce the rewarding effects of opioids and cocaine, suggesting that it may have potential as a treatment for drug addiction. 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has been shown to have a longer duration of action than traditional opioids, which may make it a more attractive option for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol is that it has been found to be effective in reducing pain in animal models without causing the side effects associated with traditional opioids. This makes it a promising candidate for further research into pain management. However, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol. One area of interest is the development of more potent and selective compounds that target the mu opioid receptor but have reduced side effects. Another area of interest is the development of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol derivatives that can be used to treat specific types of pain. Finally, more research is needed to fully understand the mechanism of action of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol and its potential as a treatment for drug addiction.
Méthodes De Synthèse
The synthesis of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol involves a series of chemical reactions that start with the reaction between 4-bromobenzyl chloride and 1-pyrazol-1-ylpiperidine. This reaction produces 1-(4-bromobenzyl)-1-pyrazol-1-ylpiperidine, which is then treated with sodium hydroxide to produce 1-(4-hydroxybenzyl)-1-pyrazol-1-ylpiperidine. Finally, the addition of 4-chlorobenzoyl chloride to this compound produces 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol.
Applications De Recherche Scientifique
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has been extensively studied for its potential as a painkiller. It has been found to be effective in reducing pain in animal models without causing the side effects associated with traditional opioids, such as respiratory depression, addiction, and constipation. 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has also been studied for its potential as a treatment for drug addiction, as it has been found to reduce the rewarding effects of opioids and cocaine.
Propriétés
IUPAC Name |
1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15-6-10-17(11-7-15)12-13-2-4-14(5-3-13)18-9-1-8-16-18/h1-5,8-9,15,19H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTMSNBMWGUOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)


![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)